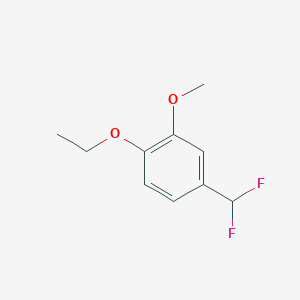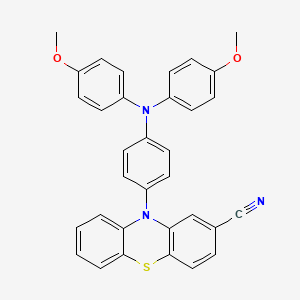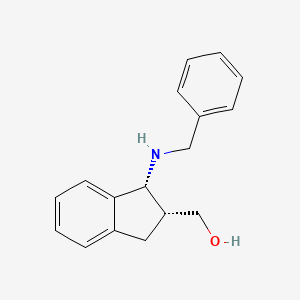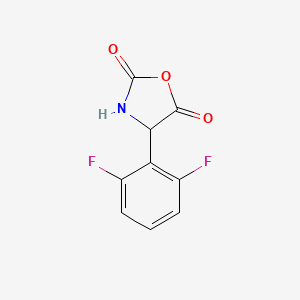
5-(Difluoromethyl)-2-ethoxyanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-ethoxyanisole is an organic compound that features a difluoromethyl group attached to an anisole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-ethoxyanisole typically involves the introduction of the difluoromethyl group into an anisole derivative. One common method is the nucleophilic substitution reaction, where a difluoromethylating agent reacts with a suitable precursor. For instance, the reaction of 2-ethoxyanisole with a difluoromethylating reagent like TMS-CF2H under appropriate conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-catalyzed reactions or radical-based methods to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-ethoxyanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted anisole derivatives .
Scientific Research Applications
5-(Difluoromethyl)-2-ethoxyanisole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-ethoxyanisole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Difluoromethyl-2-methoxyanisole
- 5-Difluoromethyl-2-ethoxyphenol
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
5-(Difluoromethyl)-2-ethoxyanisole is unique due to its specific substitution pattern and the presence of both difluoromethyl and ethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C10H12F2O2/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
DOAFAYSJIKJWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)






![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)

![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)


